2,3-Dimethoxy-4-methylphenol
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Overview
Description
2,3-Dimethoxy-4-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavoring agent due to its distinctive odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-4-methylphenol can be synthesized through several methods. One common approach involves the methylation of 4-methylphenol (p-cresol) using methanol and a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the methanol acts as both the solvent and the methylating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalytic processes. For example, the methylation of 4-methylphenol can be catalyzed by acidic catalysts such as sulfuric acid or zeolites, which enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 2,3-dimethoxy-5-methylbenzoquinone.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 2,3-Dimethoxy-5-methylbenzoquinone.
Reduction: Corresponding hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,3-Dimethoxy-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-4-methylphenol involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage . The antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar structure but with methoxy groups at different positions.
3,5-Dimethoxy-4-hydroxytoluene: Another derivative with different substitution patterns.
Uniqueness
2,3-Dimethoxy-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its reactivity and bioactivity compared to other similar compounds .
Properties
CAS No. |
6375-85-5 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,3-dimethoxy-4-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5,10H,1-3H3 |
InChI Key |
PZHLHCXQYZCQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)OC)OC |
Origin of Product |
United States |
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